

Spectroscopic Data for "Diinsinin" Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Diinsinin	
Cat. No.:	B1243898	Get Quote

A comprehensive search for spectroscopic data (NMR, MS) for a compound named "**Diinsinin**" did not yield any specific results. This suggests that "**Diinsinin**" may be a novel compound, a compound not yet characterized in publicly available literature, or potentially a name with an alternative spelling.

While direct data for "**Diinsinin**" is unavailable, this guide provides an in-depth overview of spectroscopic data and methodologies for structurally related or similar-sounding natural products, namely Sinomenine, Isoflavones, and Ginsenosides. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar classes of compounds.

Spectroscopic Analysis of Related Compounds Sinomenine and its Derivatives

Sinomenine is a morphinane alkaloid isolated from Sinomenium acutum. Its derivatives are being explored for various pharmacological activities.

Experimental Protocols:

- NMR Spectroscopy:
 - Sample Preparation: Samples are typically dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆.
 - Instrumentation: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz.



Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry:

- Instrumentation: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), often with an Orbitrap or Time-of-Flight (TOF) analyzer, is a common technique.
- Ionization: Electrospray ionization (ESI) is typically used to generate ions.
- Metabolite Identification: The characterization of metabolites involves incubating the
 parent compound with liver microsomes in the presence of NADPH. The resulting mixture
 is then analyzed by LC-HRMS to identify and structurally elucidate the metabolites based
 on their mass-to-charge ratio (m/z) and fragmentation patterns.

Data Presentation:

While specific data for "**Diinsinin**" is not available, below is an example of how ¹H NMR data for a Sinomenine derivative might be presented:

Table 1: Example ¹H NMR Data for a Sinomenine Derivative

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.89	d	8.4
H-2	6.73	d	8.4

Isoflavones

Isoflavones, such as daidzein and genistein, are a class of phytoestrogens commonly found in soybeans and other legumes.



Experimental Protocols:

- NMR Spectroscopy:
 - Sample Preparation: Extracts or purified compounds are dissolved in solvents like methanol-d₄ or DMSO-d₆.
 - Data Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the core isoflavone structure and the nature and position of substituents (e.g., glycosidic units). 2D NMR techniques are crucial for unambiguous assignments.
- Mass Spectrometry:
 - Instrumentation: LC-MS/MS is a powerful tool for the sensitive and selective quantification of isoflavones in complex matrices.[1]
 - Ionization: ESI in both positive and negative ion modes can be used.[1]
 - Analysis: Multiple Reaction Monitoring (MRM) mode is often employed for targeted quantification of known isoflavones.[1]

Data Presentation:

Table 2: Example ¹H and ¹³C NMR Data for Daidzein

Position	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2	8.18 (s)	153.2
3	-	123.5
4	-	175.5

Ginsenosides

Ginsenosides are the major active components of ginseng. They are triterpenoid saponins with diverse sugar moieties.



Experimental Protocols:

- NMR Spectroscopy:
 - Sample Preparation: Purified ginsenosides are dissolved in pyridine-d₅ or methanol-d₄.
 - Data Acquisition: Comprehensive 1D and 2D NMR analyses (COSY, HSQC, HMBC) are required to elucidate the complex structures, including the stereochemistry of the aglycone and the sequence and linkage of the sugar chains.[2][3]
- Mass Spectrometry:
 - Instrumentation: LC-QTOF-MS/MS is widely used for the identification and quantification of ginsenosides.[4]
 - Fragmentation Analysis: The fragmentation patterns in MS/MS spectra, characterized by the neutral loss of sugar residues (162 Da for hexose, 146 Da for deoxyhexose), are key to identifying the glycosylation pattern.[5]

Data Presentation:

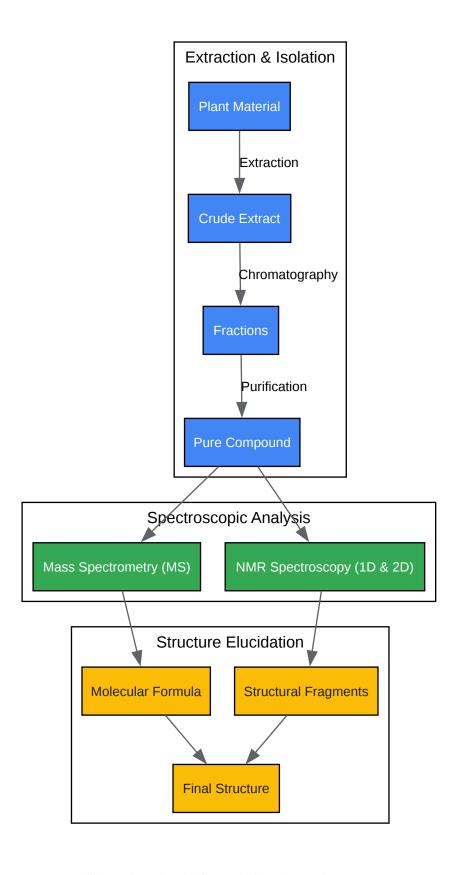
Table 3: Example Mass Spectrometry Data for Ginsenoside Rb1

lon	m/z (calculated)	m/z (observed)	Fragmentation lons (m/z)
[M+H]+	1109.58	1109.59	947.5 (loss of glucose)
[M+Na]+	1131.56	1131.57	785.5 (loss of 2 x glucose)

Logical Workflow for Compound Identification

The general workflow for the spectroscopic identification and characterization of a novel natural product is outlined below.





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- To cite this document: BenchChem. [Spectroscopic Data for "Diinsinin" Not Found].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1243898#spectroscopic-data-for-diinsinin-nmr-ms]

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